![molecular formula C18H15Cl2N3O2 B12168296 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168296.png)
2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-二氯-N-[2-(四氢呋喃-2-基)-1H-苯并咪唑-5-基]苯甲酰胺是一种复杂的有机化合物,其特征在于苯并咪唑核心,该核心以其多样的生物活性而闻名。
准备方法
合成路线和反应条件
2,4-二氯-N-[2-(四氢呋喃-2-基)-1H-苯并咪唑-5-基]苯甲酰胺的合成通常包括以下步骤:
苯并咪唑核心的形成: 苯并咪唑核心可以通过邻苯二胺与羧酸或其衍生物在酸性条件下的缩合反应合成。
四氢呋喃基的引入: 四氢呋喃基可以通过亲核取代反应引入,其中苯并咪唑核心上的合适离去基团被四氢呋喃部分取代。
氯化: 芳环的氯化可以通过使用如亚硫酰氯或五氯化磷等试剂在受控条件下实现。
酰胺化: 最后一步涉及在三乙胺等碱的存在下,苯并咪唑衍生物与 2,4-二氯苯甲酰氯之间形成酰胺键。
工业生产方法
该化合物的工业生产可能涉及对上述合成步骤的优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并咪唑核心上,导致形成各种氧化衍生物。
还原: 还原反应可以针对分子中存在的硝基或其他可还原官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂或在钯催化剂存在下的氢气。
取代: 在适当条件下,可以使用卤素、卤代烷烃和胺或硫醇等亲核试剂。
主要产物
由这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化会导致形成苯并咪唑 N-氧化物,而取代反应会导致产生多种取代衍生物。
科学研究应用
2,4-二氯-N-[2-(四氢呋喃-2-基)-1H-苯并咪唑-5-基]苯甲酰胺有几种科学研究应用:
药物化学: 由于苯并咪唑核心的生物活性,它被研究作为抗癌、抗病毒和抗菌剂的潜在用途。
生物学: 该化合物可用作探针来研究各种生物途径和相互作用。
药理学: 它被探索用于其在各种疾病模型中的潜在治疗效果和作用机制。
工业: 该化合物可用作合成其他生物活性分子和药物的中间体。
作用机制
2,4-二氯-N-[2-(四氢呋喃-2-基)-1H-苯并咪唑-5-基]苯甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。已知苯并咪唑核心与各种生物大分子结合,调节其活性。这会导致抑制酶活性、破坏蛋白质-蛋白质相互作用或改变细胞信号通路。
相似化合物的比较
类似化合物
- 4-(四氢呋喃-2-基甲氧基)苯甲酰胺
- 2,6-二氯-N-(2-(环丙烷甲酰胺基)吡啶-4-基)苯甲酰胺
独特性
2,4-二氯-N-[2-(四氢呋喃-2-基)-1H-苯并咪唑-5-基]苯甲酰胺由于同时存在苯并咪唑核心和四氢呋喃部分而独一无二,这赋予了其独特的生物活性及化学性质。这种组合在其他类似化合物中并不常见,使其成为进一步研究和开发的宝贵分子。
属性
分子式 |
C18H15Cl2N3O2 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-10-3-5-12(13(20)8-10)18(24)21-11-4-6-14-15(9-11)23-17(22-14)16-2-1-7-25-16/h3-6,8-9,16H,1-2,7H2,(H,21,24)(H,22,23) |
InChI 键 |
MTJWNJSMSYMINH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)
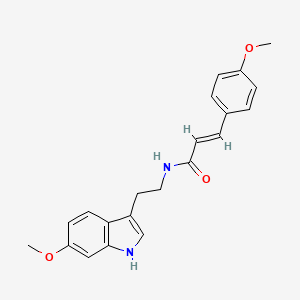
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12168224.png)
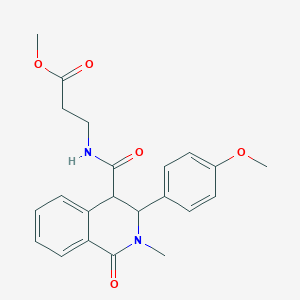
![{(5Z)-5-[4-(carboxymethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12168230.png)
![methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12168254.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12168256.png)
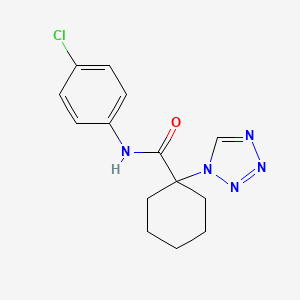
![3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane](/img/structure/B12168274.png)
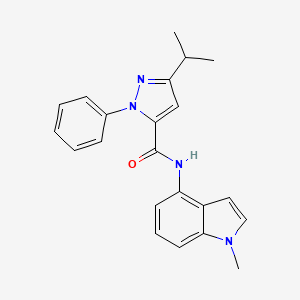
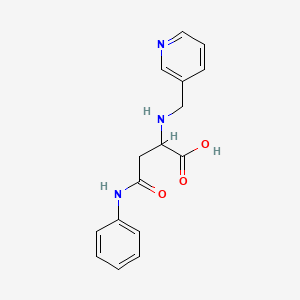
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12168289.png)
